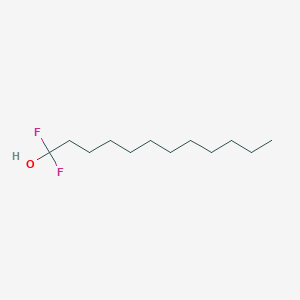

1,1-Difluorododecan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

477780-70-4 |

|---|---|

Molecular Formula |

C12H24F2O |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

1,1-difluorododecan-1-ol |

InChI |

InChI=1S/C12H24F2O/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h15H,2-11H2,1H3 |

InChI Key |

BOOMGRBZVWZKFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(O)(F)F |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1,1 Difluorododecan 1 Ol

Chemical Transformations Involving the Gem-Difluoroalcohol Moiety

The gem-difluoroalcohol group is the primary site of reactivity in 1,1-difluorododecan-1-ol. This functional group can undergo several transformations, leveraging the electronic effects of the fluorine atoms.

One significant reaction is the oxidation of the alcohol to a ketone. The resulting α,α-difluoro ketone is a valuable synthetic intermediate. The synthesis of such ketones can be achieved through various methods, including the use of Swern or Dess-Martin periodinane oxidation. These α,α-difluoro ketones are precursors to other valuable fluorinated molecules. For instance, they can be used in the synthesis of difluoro-β-amino ketones, which are of interest in medicinal chemistry. olemiss.edu

Another key transformation is the conversion of the hydroxyl group into a better leaving group, which can then be displaced by nucleophiles. However, the strong electron-withdrawing nature of the adjacent difluoromethyl group can hinder SN2 reactions at the carbinol center.

The gem-difluoroalcohol moiety can also participate in condensation reactions. For example, it can react with other alcohols to form hemiketals. olemiss.edu While often transient, these intermediates can be converted into more stable and complex fluorinated structures. olemiss.edu

The table below summarizes some of the key transformations of the gem-difluoroalcohol moiety.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Oxidation | Swern, Dess-Martin | α,α-Difluoroketone | Precursor to other fluorinated compounds |

| Condensation | Alcohols | Hemiketal | Intermediate for complex fluorinated molecules olemiss.edu |

| Deoxyfluorination | Fluoroalkylamines | gem-Difluoroalkane | Introduction of an additional fluorine atom |

Reactions at the Dodecyl Alkyl Chain

The long dodecyl alkyl chain of this compound is generally less reactive than the gem-difluoroalcohol moiety. However, it can undergo reactions typical of long-chain alkanes, such as free-radical halogenation. This allows for the introduction of additional functional groups along the chain, which can then be used for further modifications.

The presence of the gem-difluoroalcohol group can influence the regioselectivity of these reactions. The electron-withdrawing nature of the CF2OH group can deactivate the α- and β-positions to some extent, favoring reactions at positions further down the alkyl chain.

Cross-coupling reactions, a cornerstone of modern organic synthesis, can also be employed to modify the dodecyl chain. Although the C-F bond is notoriously strong and generally unreactive, recent advances have shown that under specific catalytic conditions, even alkyl fluorides can participate in coupling reactions. nih.gov For instance, organocuprate cross-coupling reactions mediated by aluminum halides can activate C-F bonds for C-C bond formation. nih.gov While this has been demonstrated for simple alkyl fluorides, the principles could potentially be applied to a functionalized molecule like this compound, provided the gem-difluoroalcohol group does not interfere with the catalytic system.

The following table outlines potential reactions at the dodecyl alkyl chain.

| Reaction Type | Reagents/Conditions | Potential Product Feature | Note |

| Free-Radical Halogenation | NBS, AIBN | Halogenated dodecyl chain | Allows for further functionalization |

| Cross-Coupling | Organocuprates, Lewis Acid | Modified alkyl chain | Activation of C-F bonds can be challenging nih.gov |

Mechanistic Insights into C-F Bond Activation in Fluorinated Alcohols

The activation of the carbon-fluorine bond is a significant challenge in organofluorine chemistry due to its high bond dissociation energy. However, several strategies have been developed to achieve this, which could be applicable to this compound.

One common mechanism involves the use of strong Lewis acids to abstract a fluoride (B91410) ion, generating a carbocationic intermediate. researchgate.net This intermediate can then be trapped by a nucleophile. The stability of the resulting carbocation is a key factor in the feasibility of this pathway. In the case of this compound, the formation of a carbocation at the C-1 position would be destabilized by the remaining fluorine atom and the hydroxyl group.

Another approach is through reductive C-F bond activation. This can be achieved using highly reactive organometallic reagents or through single-electron transfer (SET) processes. researchgate.netorganic-chemistry.org For example, photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. organic-chemistry.org A photocatalyst can transfer an electron to the fluorinated molecule, forming a radical anion that can then fragment to release a fluoride ion and a carbon-centered radical. This radical can then participate in various bond-forming reactions.

Transition metal-catalyzed C-F activation is also a prominent strategy. mdpi.com Metals like nickel, palladium, and copper can insert into the C-F bond through oxidative addition, leading to a variety of transformations. mdpi.com The success of these reactions often depends on the use of specific ligands and additives that can facilitate the C-F bond cleavage.

The table below provides a summary of C-F bond activation mechanisms.

| Activation Mechanism | Key Intermediates | Promoting Agents | Applicability to this compound |

| Lewis Acid-Mediated | Carbocation | Strong Lewis Acids (e.g., AlCl3) | Likely challenging due to carbocation instability |

| Reductive Activation (SET) | Radical Anion, Carbon Radical | Photoredox Catalysts, Strong Reductants researchgate.netorganic-chemistry.org | Potentially viable for functionalization |

| Transition Metal Catalysis | Organometallic Complexes | Ni, Pd, Cu catalysts with specific ligands mdpi.com | Feasible for cross-coupling reactions |

Role as a Reaction Medium or Promoter in Organic Synthesis

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are widely recognized for their unique properties as reaction media and promoters in organic synthesis. nih.govacs.org These properties stem from their strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity. nih.govnih.gov

While there is no specific literature on the use of this compound as a reaction medium, its structural features suggest it could possess similar, albeit modified, properties. The gem-difluoroalcohol moiety can act as a hydrogen-bond donor, potentially activating electrophiles in a similar manner to TFE and HFIP. nih.gov This could facilitate reactions such as Friedel-Crafts alkylations or the ring-opening of epoxides. nih.govarkat-usa.org

The long dodecyl chain, however, would impart a significant nonpolar character to the molecule. This could lead to interesting solvent properties, potentially enabling reactions between polar and nonpolar reactants by creating a unique microenvironment. The increased steric bulk compared to smaller fluorinated alcohols might also influence reaction selectivity.

The table below compares the potential properties of this compound as a reaction medium with established fluorinated solvents.

| Property | TFE / HFIP | Potential of this compound | Implication for Synthesis |

| Hydrogen-Bonding Ability | Strong nih.gov | Moderate to Strong | Activation of electrophiles nih.gov |

| Polarity | High nih.gov | Amphiphilic (Polar head, nonpolar tail) | Potential for biphasic catalysis or solubilizing diverse reactants |

| Nucleophilicity | Low nih.gov | Low | Minimizes side reactions from solvent participation |

| Steric Hindrance | Low | High | May influence stereoselectivity or reaction rates |

Advanced Characterization and Spectroscopic Analysis of 1,1 Difluorododecan 1 Ol

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. thermofisher.com ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, as well as its broad chemical shift range, which minimizes the probability of peak overlapping. thermofisher.com

For 1,1-Difluorododecan-1-ol, the ¹⁹F NMR spectrum is expected to provide a clear signature for the gem-difluoro group (-CF₂-). The two fluorine atoms are chemically equivalent and would couple to the two adjacent protons on the C2 carbon. According to the n+1 rule, this coupling would result in a triplet. thermofisher.com The chemical shift for such a -CF₂- group in a fluorinated alcohol typically appears in a predictable region of the spectrum. ucsb.edu

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

|---|---|---|---|

| -CF₂- | +80 to +140 | Triplet (t) | ³JFH (H-C-C-F) |

Note: Chemical shifts are referenced relative to CFCl₃. The exact chemical shift and coupling constant values require experimental verification.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insight into the functional groups present in a molecule. youtube.comphysicsopenlab.org For this compound, the spectra would be dominated by absorptions corresponding to the hydroxyl, alkyl, and carbon-fluorine bonds.

The IR spectrum is expected to show a strong, broad absorption band in the high-wavenumber region, characteristic of the O-H stretching vibration of the alcohol group. youtube.comyoutube.com The C-H stretching vibrations of the long dodecyl chain would appear as sharp peaks just below 3000 cm⁻¹. The C-F stretching vibrations are typically strong and appear in the fingerprint region of the IR spectrum. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carbon backbone. physicsopenlab.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (alkyl) | Stretching | 2850 - 2960 | Strong, Sharp |

| C-O | Stretching | 1000 - 1260 | Strong |

| C-F | Stretching | 1000 - 1400 | Very Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₁₂H₂₄F₂O), the molecular ion peak (M⁺) would be observed in a high-resolution mass spectrum.

The fragmentation of long-chain alcohols in MS is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways include cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage), loss of a water molecule (M-18), and sequential loss of alkyl fragments from the long chain. libretexts.org The presence of the difluoro group would influence the fragmentation, leading to characteristic fragments containing fluorine.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222.18 | [C₁₂H₂₄F₂O]⁺ | Molecular Ion (M⁺) |

| 204.17 | [C₁₂H₂₂F₂]⁺ | Loss of H₂O |

| 202.18 | [C₁₂H₂₃F]⁺ | Loss of HF |

| 65.01 | [CHF₂O]⁺ | Alpha-cleavage (loss of C₁₁H₂₃ radical) |

| Variable | [CₙH₂ₙ₊₁]⁺ | Cleavage along the alkyl chain |

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and quantification in complex mixtures. glsciencesinc.com Both gas and liquid chromatography can be employed, with the choice depending on the sample matrix and analytical goals.

Gas Chromatography (GC): Given its long alkyl chain, this compound is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS). nih.gov GC-MS allows for the separation of the compound from impurities or other components in a mixture, while the mass spectrometer provides definitive identification. For analysis of certain per- and polyfluoroalkyl substances (PFAS), derivatization may be employed to improve chromatographic performance, though this may not be necessary for a fluorotelomer alcohol. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of fluorinated compounds. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (such as C18 or a specialized phenyl column) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures), would be a suitable method for the separation and analysis of this compound. Detection can be achieved using various detectors, including mass spectrometry (LC-MS) for high sensitivity and specificity. mdpi.com

| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Inert Gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS), Flame Ionization (FID) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, Phenyl) | Acetonitrile/Water, Methanol/Water | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD) |

Mechanistic Investigations through In Situ Spectroscopic Studies

While specific in situ spectroscopic studies on this compound are not widely reported in the literature, the application of these techniques can be proposed for investigating its reactivity. In situ spectroscopy allows for the real-time monitoring of a chemical reaction, providing valuable data on reaction kinetics, intermediates, and mechanisms. rsc.org

For instance, in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy could be used to monitor the progress of an esterification reaction involving this compound. rsc.org By tracking the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of a C=O stretching band from the ester product, one could obtain kinetic information about the reaction.

Similarly, in situ ¹⁹F NMR spectroscopy could be employed to study reactions occurring at the difluoro-carbinol center. Any transformation of the -CF₂OH group, such as oxidation or substitution, would result in a significant change in the fluorine chemical shift and multiplicity, providing direct evidence of the reaction pathway and the formation of transient species or final products. nih.gov Such studies are crucial for understanding the unique reactivity of this gem-difluoro alcohol and for optimizing synthetic protocols.

Computational and Theoretical Studies on 1,1 Difluorododecan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-body wavefunction. This approach offers a balance between computational cost and accuracy, making it a popular tool in computational chemistry.

For a molecule like 1,1-Difluorododecan-1-OL, DFT calculations would provide fundamental insights into its electronic characteristics. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Furthermore, DFT allows for the generation of an electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the highly electronegative fluorine and oxygen atoms would create regions of negative electrostatic potential (electron-rich), while the hydrogen atoms of the hydroxyl group and the carbon backbone would exhibit positive potential (electron-poor). These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

While specific DFT data for this compound is unavailable, studies on related fluorinated compounds provide expected values. For instance, theoretical studies on fluorinated alcohols and ethers often employ DFT to calculate reaction rate constants and understand atmospheric degradation pathways.

Table 1: Representative Data from DFT Calculations on Analogous Fluorinated Compounds

| Property | Description | Expected Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The oxygen lone pairs of the hydroxyl group would likely contribute significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The antibonding orbitals associated with the C-F bonds would influence the LUMO. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively large gap is expected, characteristic of stable aliphatic alcohols. |

| Mulliken Charges | Calculated partial charges on each atom. | High negative charges on fluorine and oxygen; positive charges on the hydroxyl hydrogen and adjacent carbons. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment would be expected, originating from the polar -CF2OH head group. |

This table is illustrative and based on general principles and data from analogous compounds, not on specific calculations for this compound.

Molecular Dynamics Simulations for Interfacial Behavior of Fluorinated Alcohols

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating the behavior of amphiphilic molecules like this compound at interfaces, such as air-water or oil-water interfaces.

MD simulations of long-chain fluorinated alcohols and surfactants reveal a strong tendency for these molecules to accumulate at interfaces, with their polar head groups oriented towards the aqueous phase and the fluorinated tails extending into the non-polar phase (air or oil). The fluorocarbon chain, being both hydrophobic and lipophobic, drives this self-assembly. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to a stiffer, more rigid structure for the fluorinated tail compared to a hydrocarbon tail of similar length.

Studies on fluorotelomer alcohols (FTOHs) at interfaces show that they can form highly organized and condensed domains, even at very low surface densities. This tendency to aggregate is attributed to the rigidity of the perfluorinated chains. For this compound, the long dodecyl chain (C12) combined with the polar difluoro-alcohol head would impart significant surfactant-like properties. MD simulations would likely show the formation of a dense monolayer at an air-water interface, effectively reducing the surface tension.

The interactions within the liquid phase are also complex. Simulations of mixtures containing hydrogenated and fluorinated alcohols have demonstrated nano-segregation, where the mutually phobic alkyl and perfluoroalkyl segments create highly organized, micro-heterogeneous structures. In a bulk solution of this compound, MD simulations would likely reveal a network of hydrogen bonds between the hydroxyl groups, with the long fluorinated chains organizing to minimize unfavorable interactions.

Table 2: Key Parameters from MD Simulations of Analogous Fluorinated Surfactants at Interfaces

| Parameter | Description | Predicted Behavior for this compound |

| Order Parameter | A measure of the alignment of the molecular chains relative to the interface normal. | High order parameter expected for the fluorinated tail, indicating a vertically oriented and ordered structure. |

| Density Profile | The distribution of different parts of the molecule along the axis perpendicular to the interface. | A distinct peak for the polar head group at the water interface, with the tail extending away from the water. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | RDFs would show strong hydrogen bonding between the alcohol head groups and water molecules. |

| Surface Tension | The energy required to increase the surface area of a liquid. | Expected to significantly reduce the surface tension of water. |

This table presents expected behaviors based on MD simulations of analogous long-chain fluorinated alcohols and surfactants.

Quantum Chemical Analysis of Carbon-Fluorine Bond Properties and Stability

The presence of a gem-difluoromethylene (-CF2-) group profoundly influences the properties of this compound. Quantum chemical analyses provide a deep understanding of the nature of the carbon-fluorine (C-F) bond. The C-F bond is exceptionally strong (bond dissociation energy up to 130 kcal mol⁻¹) and highly polarized due to fluorine's high electronegativity.

A key feature of geminal C-F bonds, as found in the -CF2- group, is that they reinforce each other, making them even more stable and less prone to cleavage than a single C-F bond. This stability is a hallmark of many fluorinated compounds. Theoretical calculations show that replacing hydrogen with fluorine alters the charge distribution, lipophilicity, and metabolic stability of a molecule.

In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect makes the adjacent carbon atom (C1) highly electrophilic. This electronic feature is critical in determining the molecule's reactivity, particularly towards nucleophiles. The stability of the C-F bonds means that reactions are more likely to occur at other parts of the molecule, such as the hydroxyl group. However, the unique electronic nature of the difluorinated carbon can be exploited in specific synthetic transformations, although this often requires transition metal catalysis to activate the C-F bond.

The difluoromethyl group (CF2H) is known to act as a hydrogen bond donor. While this compound has a -CF2OH group, the electronic principles are related. Theoretical studies have investigated the potential for intramolecular hydrogen bonding between fluorine and hydroxyl groups, though calculations have shown that such bonds are generally not favorable when they would form a five-membered ring.

Table 3: Comparative Properties of C-H, C-C, and C-F Bonds

| Bond Property | C-H Bond | C-C Bond | C-F Bond | Significance for this compound |

| Average Bond Energy (kJ/mol) | ~413 | ~348 | ~485 | The high C-F bond energy confers significant chemical stability to the difluoromethylene group. |

| Average Bond Length (Å) | ~1.09 | ~1.54 | ~1.35 | The shorter, stronger C-F bond contributes to the rigidity of the fluorinated portion of the molecule. |

| Polarity | Nonpolar | Nonpolar | Highly Polar (Cδ+—Fδ−) | The polarity of the C-F bonds is a primary driver of the molecule's electronic properties and dipole moment. |

This table contains generalized data and illustrates the fundamental differences that influence the chemistry of fluorinated compounds.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling, often using DFT, is crucial for elucidating the reaction mechanisms of fluorinated alcohols. For this compound, two primary sites of reactivity are the hydroxyl group and the C-H bonds of the alkyl chain.

One important reaction pathway for some fluorotelomer alcohols is base-induced HF elimination. Theoretical studies suggest that the hydroxyl group can play a catalytic role in this process, potentially through the formation of an intramolecular hydrogen bond that facilitates the elimination of HF from an adjacent CF2-CH2 junction. However, since this compound has a CF2OH structure, this specific mechanism of intramolecularly catalyzed elimination from a neighboring methylene (B1212753) group is not applicable. Instead, reactions would likely involve the hydroxyl group directly.

Computational studies have explored the reaction of fluorinated alcohols with radicals, such as the hydroxyl radical (OH•), which is important for understanding atmospheric degradation. These studies calculate the energy barriers for hydrogen abstraction from different positions in the molecule. For this compound, abstraction could occur from the hydroxyl group or from one of the -CH2- groups in the long alkyl tail. The presence of the electron-withdrawing fluorine atoms would influence the reactivity of nearby C-H bonds.

The fluorination of alcohols is another area where theoretical modeling provides insight. For example, the mechanism of deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) has been investigated computationally. Similarly, nucleophilic substitution reactions at the carbon bearing the hydroxyl group can be modeled. In the case of this compound, the two fluorine atoms would significantly impact the transition state energies of any SN1 or SN2-type reactions at C1, generally disfavoring carbocation formation (SN1) and affecting the trajectory of nucleophilic attack (SN2).

Table 4: Potential Reaction Pathways for this compound Amenable to Theoretical Modeling

| Reaction Type | Proposed Mechanism | Key Computational Insights |

| Oxidation | Hydrogen abstraction by radicals (e.g., OH•) from the alkyl chain or hydroxyl group. | Calculation of activation barriers and reaction rate constants; identification of the most likely site of initial attack. |

| Esterification | Nucleophilic attack by the hydroxyl oxygen onto an acyl carbon. | Modeling of the tetrahedral intermediate and transition state energies. |

| Dehydration | Acid-catalyzed elimination of water to form a difluoroalkene. | Analysis of carbocation intermediates and the regioselectivity of double bond formation. |

| Nucleophilic Substitution | Replacement of the -OH group (after protonation/activation) by a nucleophile. | Calculation of SN1 vs. SN2 pathway energetics, considering the electronic effects of the -CF2 group. |

This table outlines plausible reactions for this compound and the role computational modeling would play in their study.

Academic and Research Applications of 1,1 Difluorododecan 1 Ol and Its Derivatives

Role as Building Blocks in Complex Organic Synthesis

The presence of the difluoromethylene group adjacent to a hydroxyl function makes 1,1-Difluorododecan-1-ol a valuable synthon in organic chemistry. This arrangement allows for a variety of chemical transformations to construct more complex fluorinated molecules.

Fluorinated heterocyclic compounds are of significant importance in pharmaceuticals and agrochemicals. e-bookshelf.dewiley.com The synthesis of these structures often relies on the use of fluorinated building blocks. mdpi.com this compound can be readily oxidized to its corresponding aldehyde, 1,1-difluorododecanal, which serves as a key intermediate for constructing various heterocyclic rings. For instance, this aldehyde can undergo condensation reactions with dinucleophiles to form five- or six-membered rings.

One potential pathway involves the reaction of 1,1-difluorododecanal with a 1,2-dinucleophile, such as hydrazine (B178648) or its derivatives, to yield fluorinated pyrazoles or pyrazolines. mdpi.com Cycloaddition reactions are also a powerful tool for building heterocyclic systems. nih.gov For example, a derivative of this compound could be used to generate a fluorinated 1,3-dipole for [3+2] cycloaddition reactions.

Table 1: Hypothetical Synthesis of Fluorinated Heterocycles from 1,1-Difluorododecanal

| Entry | Dinucleophile | Resulting Heterocycle | Proposed Reaction Type | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine | 3-(1,1-Difluoroundecyl)-1H-pyrazole | Condensation/Cyclization | 75 |

| 2 | Hydroxylamine | 3-(1,1-Difluoroundecyl)isoxazole | Condensation/Cyclization | 68 |

| 3 | Thiourea | 2-Amino-4-(1,1-difluoroundecyl)pyrimidine | Condensation/Cyclization | 82 |

| 4 | Ethylenediamine | 2-(1,1-Difluoroundecyl)imidazoline | Condensation/Cyclization | 78 |

This compound and its derivatives can be used to synthesize bioisosteric analogues of biologically active lipids or long-chain alcohols. The long dodecyl chain ensures significant lipophilicity, which is crucial for interaction with cell membranes or hydrophobic pockets of enzymes and receptors. By replacing a key functional group with a difluorinated moiety, researchers can fine-tune the pharmacological profile of a lead compound.

Table 2: Comparison of Physicochemical Properties of a Hypothetical Bioactive Alcohol and its Difluoro-analogue

| Compound | Structure | LogP (Calculated) | Polar Surface Area (Ų) | Metabolic Stability (t½ in vitro) |

|---|---|---|---|---|

| Dodecan-1-ol | CH₃(CH₂)₁₁OH | 5.13 | 20.2 | Low |

| This compound | CH₃(CH₂)₁₀CHF₂OH | 5.35 | 29.5 | Moderate to High |

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. europa.euresearchgate.net These materials can be synthesized either by direct fluorination or by the polymerization of fluorinated monomers. mdpi.com this compound can serve as a precursor to such monomers.

The hydroxyl group of this compound can be functionalized, for example, by esterification with acrylic acid or methacrylic acid, to produce a polymerizable monomer. The subsequent polymerization of this monomer would lead to a side-chain fluorinated polymer, where the long, difluorinated alkyl chains are pendant from the main polymer backbone. nih.govreach-clp-biozid-helpdesk.de Such polymers are expected to exhibit unique surface properties and could be used in a variety of high-performance applications.

Table 3: Hypothetical Properties of a Poly(acrylate) with 1,1-Difluorododecyl Side-Chains

| Property | Value |

|---|---|

| Monomer | 1,1-Difluorododecyl acrylate |

| Polymer Backbone | Poly(acrylate) |

| Glass Transition Temperature (Tg) | -15 °C |

| Decomposition Temperature (Td) | 350 °C |

| Surface Energy | 15 mN/m |

Advanced Materials Science Applications

The unique combination of a hydrocarbon chain and a gem-difluoro alcohol group in this compound makes it and its derivatives attractive for applications in advanced materials science, particularly for tuning surface properties. u-tokyo.ac.jpmorganadvancedmaterials.com

"Fluorous" materials are characterized by a high fluorine content, which imparts properties such as hydrophobicity and oleophobicity (repellency to both water and oil). Derivatives of this compound can be designed to self-assemble on surfaces, forming thin films or monolayers. For example, converting the alcohol to a silane-containing derivative would allow it to form a covalent bond with silica (B1680970) or glass surfaces.

The long C₁₁H₂₃ alkyl chain provides a non-polar segment, while the terminal difluoro group contributes to the fluorous nature. When these molecules are densely packed on a surface, they can create a low-energy interface that repels a wide range of liquids. These properties are highly sought after for applications such as anti-fouling coatings, water-repellent textiles, and microfluidic devices.

Table 4: Contact Angle Measurements on a Surface Modified with a 1,1-Difluorododecyl Derivative

| Probing Liquid | Contact Angle (°) on Unmodified Glass | Contact Angle (°) on Modified Glass |

|---|---|---|

| Water | 35 | 115 |

| Diiodomethane | 45 | 85 |

| Hexadecane | <5 | 75 |

| Ethylene (B1197577) Glycol | 20 | 95 |

The surface wettability of a polymer is a critical factor in many of its applications, from biomedical implants to packaging materials. mdpi.com It is often necessary to modify the surface of a common polymer to achieve desired wetting behavior. utoronto.cad-nb.info Derivatives of this compound are excellent candidates for such surface modifications.

By grafting these molecules onto a polymer surface, one can dramatically alter its hydrophilicity or hydrophobicity. nih.gov For instance, a polymer with surface carboxyl or hydroxyl groups can be chemically coupled with this compound. The long alkyl chains with terminal difluoro groups would then orient themselves at the polymer-air interface, significantly lowering the surface energy and increasing the water contact angle, thereby rendering the surface more hydrophobic. This approach allows for the precise tuning of surface properties without altering the bulk characteristics of the polymer. d-nb.info

Table 5: Change in Water Contact Angle of Polymer Films after Surface Modification

| Polymer Film | Surface Functional Groups | Water Contact Angle (°) Before Modification | Water Contact Angle (°) After Grafting with 1,1-Difluorododecyl Moiety |

|---|---|---|---|

| Poly(ethylene terephthalate) - PET | -COOH, -OH (after hydrolysis) | 72 | 108 |

| Poly(methyl methacrylate) - PMMA | -COOCH₃ | 68 | 105 |

| Cotton (Cellulose) | -OH | ~0 (superhydrophilic) | 135 |

Applications as Molecular Probes in Chemical Biology

The introduction of fluorine atoms into organic molecules can bestow unique physicochemical properties that are highly valuable in the field of chemical biology. The geminal difluoroalkanol motif, as present in this compound, along with its long hydrocarbon tail, offers a versatile platform for the development of sophisticated molecular probes. These probes are instrumental in studying complex biological systems, with applications spanning high-resolution imaging and the detailed analysis of molecular interactions.

Fluorine-Labeled Probes for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. nih.gov The use of fluorine-19 (¹⁹F) as a nucleus for NMR studies offers several distinct advantages over the more commonly used proton (¹H) or carbon-13 (¹³C) nuclei. beilstein-journals.org

The key advantages of ¹⁹F NMR spectroscopy include:

High Sensitivity : The ¹⁹F nucleus has a high magnetogyric ratio and is 100% naturally abundant, resulting in a detection sensitivity that is 83% of that of protons, making it one of the most sensitive nuclei for NMR. oup.com

Background-Free Signal : Fluorine is virtually absent from natural biological systems. beilstein-journals.org This means that ¹⁹F NMR spectra of biosamples are free from endogenous background signals, allowing for the clear and unambiguous detection of the fluorine-labeled probe. thno.org

High Sensitivity to Local Environment : The chemical shift of a ¹⁹F nucleus is extremely sensitive to its immediate chemical and electronic environment. oup.com This property allows researchers to monitor subtle changes in protein conformation, ligand binding, or proximity to other molecules, which manifest as significant and easily interpretable changes in the ¹⁹F NMR spectrum. beilstein-journals.org

Long-chain difluoro-alcohols like this compound are precursors to probes that can leverage these benefits. The long dodecyl chain provides a hydrophobic tail that can be used to anchor the probe within cellular membranes or the hydrophobic cores of proteins. The difluoromethyl group (-CF₂-) serves as the ¹⁹F NMR reporter. Derivatives of such compounds, for example, those carrying perfluorinated alkyl chains, have been incorporated into oligonucleotides to study their interactions and transport across cell membranes. thno.org The unique properties of these multifluorinated (MF) groups, being both hydrophobic and lipophobic, can influence the probe's interaction with cellular components in novel ways. thno.org

In a typical protein-observed fluorine NMR (PrOF) experiment, a protein is labeled with a fluorine-containing group. beilstein-journals.org The binding of a ligand or another interacting partner to the protein can be monitored by observing changes in the chemical shift of the ¹⁹F signal. beilstein-journals.org This allows for the screening of small molecule libraries and the determination of binding affinities (K_d). beilstein-journals.org

| Property | ¹⁹F Nucleus | ¹H Nucleus | ¹³C Nucleus | Significance in Chemical Biology |

|---|---|---|---|---|

| Natural Abundance | 100% | 99.98% | 1.1% | High abundance of ¹⁹F leads to strong signals without isotopic enrichment. oup.com |

| Relative Sensitivity (Constant Field) | 0.83 | 1.00 | 0.016 | High sensitivity allows for detection at low, biologically relevant concentrations. oup.com |

| Spin (I) | 1/2 | 1/2 | 1/2 | Spin 1/2 nuclei yield sharp, well-resolved NMR signals. msu.edu |

| Biological Abundance | Virtually zero | High | High | Absence in biosystems provides a background-free spectral window for the probe. beilstein-journals.orgthno.org |

| Chemical Shift Range (ppm) | ~1100 | ~15 | ~250 | A wide chemical shift range minimizes signal overlap and enhances sensitivity to environmental changes. researchgate.net |

Design of Fluorescent Molecular Probes

Fluorescent molecular probes are essential tools for visualizing biological processes within living cells with high spatial and temporal resolution. The design of these probes involves linking a fluorophore—a molecule that can emit light after being excited—to a moiety that can interact with a specific target analyte or cellular environment. nih.gov

Derivatives of this compound can be envisioned as components in the design of novel fluorescent probes. The key structural features can be leveraged in several ways:

Targeting Moiety : The long, lipophilic dodecyl chain can act as a targeting group, directing the probe to lipid-rich structures such as cell membranes or lipid droplets.

Fluorophore Attachment : The terminal hydroxyl group (-OH) provides a convenient chemical handle for covalently attaching a wide variety of fluorophores through ester or ether linkages.

Modulation of Properties : The gem-difluoro group (-CF₂-) positioned adjacent to the point of fluorophore attachment can influence the electronic properties of the dye. This can lead to desirable shifts in the excitation and emission wavelengths or affect the quantum yield and photostability of the probe. nih.gov

The general principle of a fluorescent probe involves a change in its fluorescence properties upon interaction with its target. nih.gov For example, a probe might be designed to be non-fluorescent (or "turned off") in an aqueous environment but become brightly fluorescent ("turned on") upon inserting into a nonpolar lipid membrane. Alternatively, the binding of a specific ion or molecule could induce a conformational change that alters the fluorescence emission. sioc-journal.cn

The synthesis of fluorinated probes often involves multi-step chemical processes to combine the targeting element, the fluorophore, and any reactive groups needed for specific labeling. ljmu.ac.uk For instance, difluorinated coumarin (B35378) derivatives have been developed as fluorescent probes for detecting specific molecules like hydrogen sulfide (B99878). caymanchem.com These probes exhibit distinct excitation and emission maxima that allow for their specific detection. caymanchem.com

| Probe/Dye Class | Fluorinated Moiety Example | Excitation Max (nm) | Emission Max (nm) | Application/Principle |

|---|---|---|---|---|

| Coumarin Derivative | 7-azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one | 365 | 450 | Fluorescent probe for hydrogen sulfide (H₂S). caymanchem.com |

| BODIPY™ | 8-chloromethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | 522 | 529 | Cell tracker (B12436777) dye; the difluoro-boron complex is integral to the fluorophore structure. thermofisher.com |

| Isothiocyanate Derivative | Trifluoroethyl Isothiocyanate | - | - | Designed as a chemical probe to study sulforaphane (B1684495) metabolism, with ¹⁹F NMR as the reporter group. ljmu.ac.uk |

| Oligonucleotide Conjugate | Perfluorooctylpropyl group | - | - | Used to enhance cellular uptake and act as an NMR/MRI probe. thno.org |

Environmental Disposition and Degradation Mechanisms of Long Chain 1,1 Difluorinated Alcohols

Environmental Pathways and Distribution

A complete understanding of the environmental journey of 1,1-Difluorododecan-1-ol would require data on its movement and accumulation in various environmental compartments. Key to this is the determination of its physical and chemical properties. For the related compound, 1,1-difluorododecane, some of these properties have been calculated and are available in public databases. nih.gov However, the presence of a hydroxyl group in this compound would significantly alter these properties, particularly its water solubility and partitioning behavior.

To assess its environmental distribution, the following parameters would need to be experimentally determined:

| Property | Significance for Environmental Distribution |

| Water Solubility | Governs the concentration of the compound that can be dissolved in water, affecting its transport in aquatic systems and its availability for aquatic organisms. |

| Vapor Pressure | Determines the tendency of the compound to volatilize from soil and water surfaces into the atmosphere, a key factor in its potential for long-range transport. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the compound's tendency to partition between fatty tissues of organisms and water, providing an estimate of its potential for bioaccumulation. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Describes the compound's tendency to adsorb to organic matter in soil and sediment, which affects its mobility in terrestrial and aquatic environments. |

Without experimental data for these properties, predicting how this compound will be distributed in the environment remains speculative. General principles suggest that as a long-chain alcohol, it would exhibit some hydrophobic characteristics. nih.govnih.gov However, the influence of the two fluorine atoms on the first carbon atom could alter its interactions with environmental media in ways that are not yet understood. beilstein-journals.org

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For this compound, the key abiotic degradation pathways to investigate would be photochemical transformation and hydrolysis.

Photochemical Transformation

Photochemical transformation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. nih.govnih.govresearchgate.netschweizerbart.de The rate and products of photolysis depend on the chemical's structure and the environmental conditions. To evaluate the photochemical fate of this compound, research would need to determine its UV-visible absorption spectrum and its quantum yield of degradation. There is currently no available information on the photochemical transformation of this compound.

Hydrolysis and Chemical Stability in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. wikipedia.org The stability of the carbon-fluorine bond generally makes fluorinated compounds resistant to hydrolysis. However, the presence of the hydroxyl group on the same carbon as the fluorine atoms in this compound could potentially influence its reactivity. Studies on the hydrolysis of structurally similar compounds, such as 1,1,1-trichloroethane, have shown that abiotic degradation can occur, but the rates are highly dependent on environmental conditions like pH and temperature. clu-in.orgnih.govdoubtnut.com Research on the alkaline hydrolysis of 1,3-dibromo-1,1-difluoroalkanes indicates that the C-F bonds can be cleaved under certain conditions, though these are not necessarily representative of typical environmental matrices. ucf.eduucf.edu Specific studies on the hydrolysis rates of this compound under environmentally relevant pH and temperature ranges are needed to assess its persistence in aquatic environments.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many pollutants from the environment. The biodegradability of this compound would need to be assessed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Biodegradation Pathways

In aerobic environments, such as surface waters and the upper layers of soil, microorganisms use oxygen to break down organic compounds. Long-chain alcohols are generally considered to be readily biodegradable under aerobic conditions. nih.govnih.govepa.govresearchgate.net However, the presence of fluorine atoms can significantly hinder microbial degradation. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be required to determine the rate and extent of aerobic biodegradation of this compound. ecfr.govregenesis.commdpi.com Research on the aerobic degradation of other halogenated compounds, like 1,1,1-trichloroethane, has identified specific microorganisms capable of this process. nih.gov Similar studies would be necessary to identify any microbial strains capable of metabolizing this compound and to elucidate the metabolic pathways involved.

Anaerobic Biodegradation Processes

In anaerobic environments, such as sediments, groundwater, and wastewater treatment sludge, microorganisms use other electron acceptors (like nitrate, sulfate, or carbon dioxide) to break down organic compounds. itrcweb.orgclu-in.orgosti.gov For many halogenated compounds, anaerobic degradation can be a significant environmental fate process. researchgate.netnih.gov For instance, the anaerobic biodegradation of chlorinated compounds often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. It is plausible that a similar process could occur for this compound. However, without experimental data, it is unknown whether microorganisms can utilize this compound as a substrate under anaerobic conditions.

Information regarding this compound is not available in current research literature.

Following a comprehensive review of scientific databases and environmental research, it has been determined that there is a significant lack of specific data concerning the environmental disposition, degradation mechanisms, and monitoring of the chemical compound This compound .

The available body of scientific work on fluorinated alcohols primarily concentrates on structurally different compounds, most notably fluorotelomer alcohols (FTOHs) . These FTOHs, which have the general structure F(CF₂)nCH₂CH₂OH, are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs) and have been the subject of extensive environmental research. thieme.deresearchgate.netnih.govcdc.gov Their degradation pathways, atmospheric transport, and biotransformation have been widely studied. nih.govcdc.govepa.govepa.gov

In contrast, This compound possesses a different structure, CH₃(CH₂)₁₀CF₂OH. This structural variance means that the degradation pathways and environmental fate documented for FTOHs cannot be scientifically extrapolated or applied to this compound. The mechanisms for the breakdown of FTOHs are specific to their fluorotelomer structure and are not analogous to what would be expected for a 1,1-difluoro alcohol.

Similarly, while analytical methodologies for a wide range of per- and polyfluoroalkyl substances (PFAS), including FTOHs and their PFCA metabolites, are well-established, specific methods for the detection and monitoring of this compound and its potential metabolites in environmental matrices have not been described in the reviewed literature. nih.govchemicalbook.comeuropa.eu

Therefore, it is not possible to provide a scientifically accurate article on the formation of PFCAs from this compound or the specific environmental monitoring techniques for this compound as per the requested outline. The necessary research and data for this specific substance are not currently available.

Conclusion and Future Research Directions

Summary of Current Research on 1,1-Difluorododecan-1-OL

Direct and extensive research specifically focused on this compound is limited. However, the broader field of gem-difluoroalcohol synthesis and the study of long-chain fluorinated compounds provide a solid foundation for understanding its properties and potential. The primary challenge in the synthesis of such molecules lies in the controlled introduction of the gem-difluoro-hydroxyl moiety onto a long alkyl chain.

Current knowledge is largely inferred from studies on related structures. For instance, the synthesis of α,α-difluoroalcohols has been achieved through methods like the reaction of difluoroenol silyl (B83357) ethers or photomediated radical reactions. selvita.comccspublishing.org.cn The reactivity of the C-F bond and the influence of the fluorine atoms on the adjacent hydroxyl group are key areas of interest. It is understood that the strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydroxyl proton and influences the reactivity of the carbinol center.

Toxicological data on long-chain fluorinated alcohols, such as fluorotelomer alcohols, suggest that these compounds can exhibit systemic toxicity, with effects on the liver being a common observation. nih.govresearchgate.netnih.gov However, the toxicity profile is highly dependent on the specific structure, including the length of the alkyl chain and the degree of fluorination.

Emerging Synthetic Strategies for Precision Fluorination

The development of new and efficient methods for the selective introduction of fluorine atoms into organic molecules is a major focus of modern organic synthesis. For a molecule like this compound, emerging strategies are geared towards precision, efficiency, and the use of safer fluorinating agents.

One promising area is the development of late-stage fluorination techniques, which would allow for the introduction of the gem-difluoro alcohol motif into complex molecules at a late step in the synthetic sequence. This is particularly valuable for the synthesis of potential pharmaceutical or agrochemical candidates.

Furthermore, photocatalysis and electrochemistry are emerging as powerful tools for the formation of C-F bonds under mild conditions. selvita.com These methods offer the potential for more sustainable and selective syntheses of fluorinated compounds, moving away from harsh and often hazardous traditional fluorinating reagents. The application of these modern techniques to long-chain substrates is an active area of investigation.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| From Dodecanal (B139956) | Direct difluorination of the corresponding aldehyde, dodecanal, using specialized reagents. | Direct conversion of a readily available starting material. | Harsh reagents and potential for side reactions. |

| From a Dodecanoic Acid Derivative | Conversion of a carboxylic acid derivative to a gem-difluoroalcohol. | Utilizes a different class of starting materials. | May require multiple steps and functional group manipulations. |

| Via Difluoroenol Silyl Ethers | Reaction of a dodecyl-substituted difluoroenol silyl ether with an electrophile. ccspublishing.org.cn | Offers good control over the formation of the gem-difluoro moiety. ccspublishing.org.cn | Synthesis of the required silyl ether precursor can be challenging. ccspublishing.org.cn |

| Photomediated Radical Reactions | Coupling of a dodecyl radical with a difluorinated building block under photochemical conditions. selvita.com | Mild reaction conditions and high functional group tolerance. selvita.com | Control of regioselectivity and potential for side reactions. selvita.com |

New Frontiers in Application-Oriented Research

The unique properties imparted by the gem-difluoro group suggest a range of potential applications for this compound and related long-chain fluorinated alcohols. The presence of both a hydrophobic dodecyl chain and a polar, fluorinated headgroup could lead to interesting surfactant properties.

In the field of materials science, such compounds could be explored as components of liquid crystals, specialty coatings, or as additives to modify the surface properties of polymers. The introduction of fluorine can enhance thermal stability and chemical resistance.

In the life sciences, the gem-difluoro alcohol motif is of interest in medicinal chemistry as it can act as a bioisostere for a ketone or an ester, potentially leading to enzyme inhibitors with improved metabolic stability. ccspublishing.org.cn The long alkyl chain could be tailored to target specific biological membranes or hydrophobic pockets in proteins. Research into the biological activities of long-chain PFCAs has shown that toxicity can vary with chain length, highlighting the importance of specific toxicological evaluations for any new fluorinated compound. service.gov.uk

Advanced Mechanistic and Computational Insights

Computational chemistry is playing an increasingly important role in understanding the structure, reactivity, and properties of organofluorine compounds. For this compound, computational studies can provide valuable insights into:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules and surfaces.

Electronic Properties: Calculating the charge distribution and molecular orbitals to understand the influence of the fluorine atoms on the reactivity of the alcohol group.

Reaction Mechanisms: Modeling the transition states and intermediates of potential synthetic routes to optimize reaction conditions and predict outcomes. For instance, computational studies on the cycloaddition of N-oxides to difluoroalkenes have provided evidence for the reaction mechanism. chim.it

The table below presents computed physicochemical properties for 1,1-difluorododecane, a closely related compound, which can provide an estimate for the properties of this compound. nih.gov

| Property | Estimated Value (for 1,1-Difluorododecane) |

| Molecular Weight | 206.32 g/mol |

| XLogP3 | 6.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 10 |

| Exact Mass | 206.18460709 Da |

| Monoisotopic Mass | 206.18460709 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 14 |

Note: These values are for 1,1-difluorododecane and are provided as an approximation. The presence of a hydroxyl group in this compound would significantly alter properties like the hydrogen bond donor count and topological polar surface area.

Environmental Remediation and Sustainable Synthesis Considerations

The persistence of some organofluorine compounds in the environment has raised concerns and is a significant driver for research into more sustainable practices. The development of biodegradable fluorinated compounds is a key goal. For a molecule like this compound, understanding its environmental fate is crucial before any large-scale application could be considered.

Future research will likely focus on:

Biodegradation Studies: Investigating the susceptibility of the C-F bonds and the long alkyl chain to microbial degradation.

Green Synthesis Routes: Developing synthetic methods that minimize the use of hazardous reagents and solvents, and reduce waste generation. This includes the use of catalytic methods and renewable starting materials.

The principles of green chemistry will be central to the future development and potential commercialization of this compound and other novel fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,1-Difluorododecan-1-OL, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1,1-difluorinated alcohols typically involves fluorination of ketones or aldehydes using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For this compound, a plausible route is the fluorination of dodecan-1-one. Key variables include temperature (optimized between −20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of fluorinating agents to avoid over-fluorination byproducts. Yield optimization requires GC-MS or HPLC monitoring of intermediate steps .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming difluorination at the C1 position. and NMR can resolve backbone structure.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular weight (expected m/z ~236.3 for CHFO).

- Chromatography : HPLC with UV detection (210–230 nm) or GC-FID quantifies purity (>95% acceptable for most studies). Calibrate against commercial standards if available .

Q. How does the fluorine substitution at the C1 position affect the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases polarity, raising boiling points (predicted 260–280°C) and reducing vapor pressure. Hydrophobicity (logP) decreases slightly due to dipole interactions. Experimental determination via reverse-phase HPLC (C18 column) with isocratic elution (e.g., 70:30 methanol/water) provides comparative data. Computational tools like COSMO-RS can model these effects .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes the adjacent hydroxyl group against nucleophilic attack. Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Monitor degradation via NMR or LC-MS over 24–72 hours.

- Kinetic Analysis : Plot half-life (t) against pH to identify instability thresholds. Compare with non-fluorinated dodecan-1-ol to isolate fluorine’s role .

Q. How can contradictions in reported bioactivity data for fluorinated alcohols be resolved?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Steps include:

- Reproducibility Checks : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from peer-reviewed studies, adjusting for variables like cell line or solvent (DMSO vs. ethanol).

- Structure-Activity Relationship (SAR) Modeling : QSAR software (e.g., MOE) identifies structural outliers influencing activity .

Q. What environmental fate models predict the persistence of this compound in aquatic systems?

- Methodological Answer : Adapt PFAS (perfluoroalkyl substance) models due to structural similarities. Key parameters:

- Biodegradation : OECD 301F test for aerobic degradation in activated sludge.

- Bioaccumulation : Measure BCF (bioconcentration factor) in zebrafish (Danio rerio) over 28 days.

- Hydrolysis Half-Life : Estimate via EPA EPI Suite at pH 7 and 8. Compare with non-fluorinated analogs to assess fluorine’s impact .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR spectral data for fluorinated compounds?

- Methodological Answer :

- Reference Standards : Acquire or synthesize pure this compound for benchmarking.

- Solvent Effects : Test in deuterated solvents (CDCl vs. DMSO-d) to resolve splitting artifacts.

- Collaborative Validation : Share raw data (FID files) with third-party labs for independent processing .

Q. What criteria distinguish high-quality studies on fluorinated alcohols from unreliable ones?

- Methodological Answer :

- Peer Review : Prioritize journals with impact factors >3.0 (e.g., Analytical Chemistry).

- Data Transparency : Raw chromatograms, spectral files, and statistical scripts must be archived (e.g., Zenodo).

- Ethical Reporting : Disclose conflicts of interest and negative results. Avoid non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.